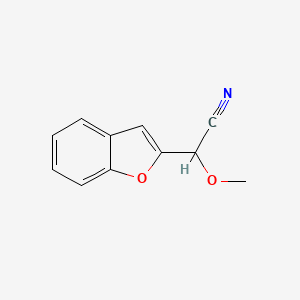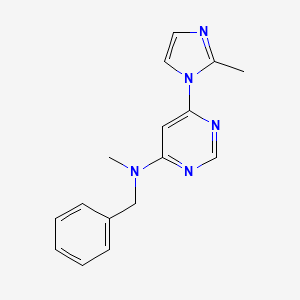
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzofuran moiety attached to a methoxyacetonitrile group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The methoxyacetonitrile group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, such as transition metals, to facilitate the cyclization and substitution reactions . Additionally, advanced techniques like microwave-assisted synthesis and flow chemistry are employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like alkoxides, amines, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzofuran-2-YL)-2-hydroxyacetonitrile
- 2-(1-Benzofuran-2-YL)-2-chloroacetonitrile
- 2-(1-Benzofuran-2-YL)-2-ethoxyacetonitrile
Uniqueness
2-(1-Benzofuran-2-YL)-2-methoxyacetonitrile is unique due to its specific methoxyacetonitrile group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-2-methoxyacetonitrile |
InChI |
InChI=1S/C11H9NO2/c1-13-11(7-12)10-6-8-4-2-3-5-9(8)14-10/h2-6,11H,1H3 |
InChI Key |
MGPRNUCHXCKRHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#N)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12249489.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12249504.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B12249505.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12249507.png)
![N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B12249513.png)
![8-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]quinoline](/img/structure/B12249514.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B12249515.png)
![N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B12249520.png)
![N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12249528.png)

![9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12249546.png)
![2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B12249557.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B12249566.png)
